1,1,1-Trifluoro-3-hydrazinylpropan-2-ol
Description
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol (C₃H₇F₃N₂O, MW 144.10 g/mol) is a fluorinated secondary alcohol with a hydrazine substituent. It is primarily utilized as a multifunctional scaffold in medicinal chemistry and organic synthesis due to its reactive hydrazinyl group and trifluoromethyl moiety, which enhance metabolic stability and binding affinity in drug candidates . The compound exists in enantiomeric forms, such as the (2R)-configuration (CAS 953428-85-8), and is often commercialized as hydrochloride salts (e.g., CAS 1803607-27-3) to improve solubility and handling .
Properties
IUPAC Name |
1,1,1-trifluoro-3-hydrazinylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2O/c4-3(5,6)2(9)1-8-7/h2,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGALNQTKHBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanone with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of 1,1,1-trifluoro-3-hydraz
Biological Activity
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol (TFH) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article explores the biological activity of TFH, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
TFH is characterized by the presence of a trifluoromethyl group, a hydrazinyl group, and a hydroxyl functional group. Its molecular formula is with a molecular weight of approximately 144.10 g/mol. The compound appears as a white to off-white powder and is primarily utilized in research settings due to its unique properties.
The mechanism of action for TFH involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins and enzymes. The hydrazinyl moiety can form hydrogen bonds with active sites on enzymes, potentially leading to enzyme inhibition or modulation of protein function.
Enzyme Inhibition
Research indicates that TFH may exhibit enzyme inhibition properties. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, TFH has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-17A and IFN-gamma, which are implicated in autoimmune disorders .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study focused on autoimmune disorders, TFH was tested for its effects on cytokine production. The results indicated that TFH significantly reduced the levels of IL-17A in cultured T cells, suggesting its potential as an anti-inflammatory agent . This finding supports the hypothesis that TFH could be developed into a therapeutic agent for conditions characterized by excessive inflammation.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of TFH against various bacterial strains. The compound demonstrated notable activity against certain Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of TFH, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydrazinylpropan-2-ol | Lacks trifluoromethyl group | More common in organic synthesis |
| Trifluoroacetylhydrazine | Contains trifluoromethyl but different backbone | Known for use in agrochemicals |
| 3-Amino-1,1,1-trifluoropropan-2-ol | Contains amino group instead of hydrazine | Exhibits different biological activities |
TFH stands out due to its trifluoromethyl group combined with hydrazinyl and hydroxyl functionalities, which may confer distinct reactivity patterns and biological activities not observed in the other compounds listed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrochloride Salts and Derivatives
Key Observations :
- Salt Forms : The dihydrochloride derivative (CAS 1909294-22-9) exhibits a 50% increase in molecular weight compared to the free base, enhancing water solubility and stability for laboratory applications .
- Stereochemistry : The (2R)-enantiomer (CAS 953428-85-8) is explicitly marketed for chiral synthesis, though its discontinued status limits accessibility .
Functional Group Analogues
a) 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (CAS 1334546-33-6)
- Structure: Replaces the hydrazinyl group with an amino group and introduces a methyl branch.
- Properties: C₄H₉F₃NO (MW 159.12 g/mol). The methyl group increases steric hindrance, reducing nucleophilic reactivity compared to the hydrazinyl analogue .
b) 1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]-2-propanol (CAS 478081-22-0)
- Structure: Substitutes hydrazinyl with a thienylmethyl-amino group.
- Applications : Used in medicinal chemistry for its electron-rich thiophene ring, which enhances π-π interactions in target binding .
c) 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol (CAS 239074-65-8)
- Structure : Features dichloro and phenyl substituents instead of hydrazinyl.
Physicochemical and Reactivity Trends
- Hydrazinyl Group Reactivity : The free base (CAS 1343295-52-2) is more reactive in condensation reactions (e.g., hydrazone formation) than its hydrochloride derivatives, which require deprotonation for activation .
- Fluorine Effects: The trifluoromethyl group increases lipophilicity (logP ~1.2 estimated) and resistance to oxidative degradation compared to non-fluorinated analogues like 3-hydrazinylpropan-2-ol .
- Thermal Stability : Data gaps exist for melting/boiling points, but hydrochloride salts generally exhibit higher decomposition temperatures due to ionic lattice stabilization .
Research and Application Insights
- Drug Discovery : The dihydrochloride salt (CAS 1909294-22-9) is prioritized in high-throughput screening due to its compatibility with aqueous reaction conditions .
- Limitations : The free base (CAS 1343295-52-2) is hygroscopic and prone to decomposition, necessitating anhydrous handling .
- Safety : Hydrochloride derivatives mitigate volatility and inhalation risks associated with the free hydrazine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
